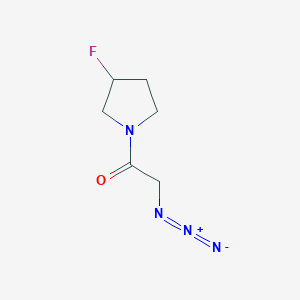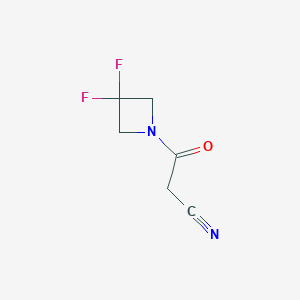
2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one consists of a piperidine ring attached to a propanone group with a chlorine atom and a fluoroethyl group. The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more . Unfortunately, the specific physical and chemical properties for 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one are not available in the search results.Scientific Research Applications
Cancer Treatment
Aurora kinase inhibitors, which include compounds with structural elements similar to "2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one," have shown promise in treating cancer. These compounds inhibit Aurora A, a key protein involved in cell division, and could be beneficial for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Antimalarial Activity
Compounds with piperazine and pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The structural features crucial for antimalarial activity include a hydroxyl group, a propane chain, and a fluorine atom, indicating the potential role of similar compounds in malaria treatment (A. Mendoza et al., 2011).
Pharmaceutical Quality Control and Stability
The compound 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride has been developed as a potent anti-ischemic and anti-hypertensive agent. A high-performance liquid chromatographic assay method has been developed for its quality control and stability studies, demonstrating the importance of analytical methods in the development of new pharmaceuticals (A. Dwivedi et al., 2003).
Chemical Synthesis
The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, from 2-amino-4-methylpyridine through successive chlorination and condensation with piperidine, highlights the role of similar compounds in the synthesis of medically relevant molecules. This process demonstrates the importance of such compounds in chemical synthesis and pharmaceutical manufacturing (Shen Li, 2012).
properties
IUPAC Name |
2-chloro-1-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClFNO/c1-8(11)10(14)13-6-3-9(2-5-12)4-7-13/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBNUOSLUIQPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-(piperidin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1476537.png)
![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)